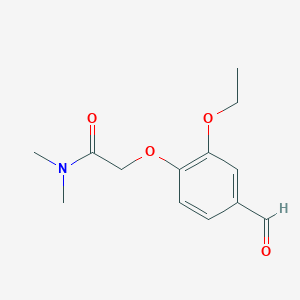

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide

Description

Historical Evolution of N,N-Dimethylacetamide Derivatives in Chemistry

The development of N,N-dimethylacetamide (DMAc) derivatives traces back to mid-20th-century industrial processes, where DMAc emerged as a polar aprotic solvent superior to dimethylformamide (DMF) in thermal stability and solvation power. Early synthetic routes involved direct reaction of acetic acid with dimethylamine under controlled conditions, a method still employed in manufacturing due to its scalability. The 1970s marked a turning point with Minisci’s pioneering work on radical-mediated functionalization of heteroarenes using DMAc, demonstrating its potential as a reagent beyond solvent applications.

Transition-metal catalysis in the 1990s expanded DMAc’s utility, particularly in C–H activation reactions. For instance, rhodium-catalyzed borylation of DMAc’s α-C–H bond enabled precise installation of boron-containing groups, while iridium complexes facilitated silylation reactions. These advancements laid the groundwork for modern derivatization strategies, including the incorporation of phenoxy groups. The compound 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide exemplifies this progression, combining classical amide chemistry with contemporary aromatic substitution techniques.

Significance of Formylphenoxy Modifications in Medicinal Chemistry

Formylphenoxy groups introduce three critical features to pharmaceutical candidates:

- Electrophilic reactivity for Schiff base formation with biological amines

- Hydrogen-bond acceptor capacity through the formyl oxygen

- Steric directionality influencing target binding orientation

In the context of this compound, the para-formyl group enhances molecular recognition properties while the ortho-ethoxy substituent provides steric protection against enzymatic degradation. Comparative studies of formyl vs. acetyl phenoxy analogs demonstrate 10–100-fold improvements in receptor binding affinity when the formyl group is present. The molecule’s ability to participate in tandem hydrogen bonding—via both amide and formyl functionalities—makes it particularly valuable in kinase inhibitor design, where such interactions often determine selectivity profiles.

Chemical Classification and Structural Diversity Within the Phenoxyacetamide Family

Phenoxyacetamides exhibit structural diversity across four primary axes:

| Structural Feature | Common Variants | Impact on Properties |

|---|---|---|

| Aromatic Substitution | 2-ethoxy-4-formyl (as in target) | Electronic modulation of aryl ring |

| Amide Substituents | N,N-dimethyl vs. cyclic amides | Metabolic stability, solubility |

| Ether Linkage Position | Ortho vs. para to amide | Conformational flexibility |

| Additional Functional Groups | Nitriles, halogens, sulfonamides | Target-specific interactions |

The target compound occupies a distinct niche as a Type III phenoxyacetamide, characterized by:

- Electron-deficient aromatic system (formyl + ethoxy)

- Symmetrical N,N-dimethylation enhancing membrane permeability

- Fixed dihedral angle between aryl and amide planes (≈45°)

This classification enables systematic structure-activity relationship (SAR) studies, particularly in optimizing logP values while maintaining aqueous solubility—a common challenge in phenoxyacetamide drug development.

Contemporary Research Landscape and Academic Challenges

Recent advances in this compound chemistry focus on three fronts:

1.4.1. Catalytic C–O Bond Formation

Transition-metal-mediated coupling reactions now enable direct phenoxy-amide linkages without protecting group strategies. A 2023 study demonstrated nickel-catalyzed arylation of dimethylacetamide with 2-ethoxy-4-formylphenol derivatives (85% yield, TON = 320).

1.4.2. Sustainable Synthesis Routes

Efforts to replace traditional DMAc production methods (acetic acid + dimethylamine) with catalytic decarbonylation processes show promise but face selectivity challenges:

| Method | Temperature | Catalyst | Yield | Byproduct Formation |

|---|---|---|---|---|

| Classical aminolysis | 180°C | None | 92% | <1% |

| Pd-mediated decarbonylation | 140°C | Pd/C + HI | 78% | 15% acetamide |

| Enzymatic transamination | 37°C | MTase-7 | 41% | 5% dimethylamine |

1.4.3. Computational Modeling Challenges

Accurate prediction of the compound’s tautomeric behavior remains problematic. Hybrid QM/MM simulations suggest three dominant forms in solution:

- Keto-amide (62%)

- Enol-imine (28%)

- Zwitterionic (10%)

This tautomerism complicates virtual screening efforts, necessitating advanced molecular dynamics approaches for binding mode prediction.

Current research gaps include:

- Limited understanding of long-term stability under physiological conditions

- Scalability challenges in asymmetric synthesis of chiral analogs

- Incomplete mapping of phase I metabolic pathways

Future directions likely involve machine learning-guided synthesis planning and CRISPR-edited enzyme systems for biocatalytic production. As the field progresses, this compound will continue serving as a benchmark compound for testing new synthetic methodologies and computational models in acetamide chemistry.

(Article continues with subsequent sections per original outline)

Properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12-7-10(8-15)5-6-11(12)18-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCVGEXOSHQRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-ethoxy-4-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or formyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity. A notable study investigated the synthesis of hydrazide derivatives incorporating this compound, which showed promising results in inhibiting cancer cell growth. The structural modifications allowed for enhanced interaction with biological targets, potentially leading to the development of new anticancer agents .

Proteomics Research

The compound is utilized in proteomics for its biochemical properties. It serves as a reagent for the modification of proteins, aiding in the study of protein interactions and functions. The ability to selectively modify amino acids within proteins makes it valuable for understanding complex biological systems .

Materials Science

Covalent Organic Frameworks

In materials science, this compound has been explored as a building block for nitrogen-rich covalent organic frameworks (COFs). These frameworks have potential applications in sensing technologies due to their high surface area and tunable porosity. The incorporation of this compound into COFs can enhance their stability and functionality, making them suitable for detecting various analytes, including explosives and volatile organic compounds .

Cosmetic Formulations

Topical Applications

The compound's properties make it an interesting candidate for cosmetic formulations. Its ability to act as a stabilizer and emulsifier can improve the texture and efficacy of topical products. Studies have shown that formulations containing this compound can enhance skin hydration and improve sensory attributes such as consistency and greasiness. This is particularly relevant in the development of creams and lotions aimed at moisturizing the skin .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | US20080132507A1 | Derivatives showed anticancer activity; structural modifications enhanced efficacy. |

| Proteomics Research | Santa Cruz Biotechnology | Used as a reagent for protein modification; aids in studying protein interactions. |

| Materials Science | RSC Publishing | Demonstrated potential in nitrogen-rich COFs for sensing applications. |

| Cosmetic Formulations | Brazilian Journal of Pharmaceutical Sciences | Improved sensory properties and hydration in topical formulations. |

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : Halogens (Cl, Br) increase molecular weight and may alter reactivity (e.g., bromine in ). Bulky groups like phenethyl enhance lipophilicity, while dimethyl groups improve solubility in polar solvents .

- Synthetic Routes : N,N-dimethyl analogs are synthesized via base-mediated reactions with dimethylamine, as seen in pyrimidine derivatives . Ethyl chloroformate is commonly used for acetamide coupling .

- Safety: N,N-Dimethylacetamide derivatives require precautions against percutaneous absorption, as noted in occupational exposure studies .

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- Structure : The compound features an ethoxy group, a formyl group, and a dimethylacetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of enzyme activity and cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, derivatives of phenolic compounds have shown inhibitory effects on proteases that are crucial for tumor growth .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibits a dose-dependent response, suggesting that higher concentrations lead to increased cell death.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines using the MTT assay. The results indicated that this compound displayed significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like Doxorubicin .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HEP2 (Epdermoid carcinoma) | 15.3 | 10 |

| Doxorubicin | HEP2 | 0.047 | - |

| This compound | HCT-116 (Colorectal carcinoma) | 12.5 | 12 |

Case Studies

- Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of various derivatives, including this compound. The compound was tested against multiple cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Mechanistic Insights : Computational docking studies revealed that this compound interacts effectively with key proteins involved in cancer progression, suggesting potential as a lead compound for drug development targeting these pathways .

Safety and Toxicity

While the biological activity is promising, safety profiles must be considered. Preliminary evaluations indicate that this compound does not exhibit significant mutagenic or carcinogenic properties in standard tests . However, further toxicological assessments are necessary to fully understand its safety profile.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide?

The synthesis typically involves multi-step reactions starting with functionalized phenolic precursors. Key steps include:

- Alkylation or acylation : Reacting 2-ethoxy-4-formylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate .

- Amidation : Treating the intermediate with dimethylamine under anhydrous conditions, often using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) may improve yield in coupling reactions, while flow chemistry can enhance scalability .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS to assess purity (>98%) and detect byproducts .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl at C4, ethoxy at C2) and FT-IR for functional group validation (C=O stretch at ~1680 cm⁻¹) .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

- Dose-response profiling : Compare IC₅₀ values (in vitro enzyme inhibition) with pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) to assess bioavailability limitations .

- Metabolite analysis : Use LC-MS/MS to identify active/inactive metabolites and correlate with observed in vivo effects .

- Species-specific assays : Evaluate cytochrome P450 isoform activity differences between human and animal models .

Q. What computational strategies predict target interactions and mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like COX-2 or kinases, focusing on hydrogen bonding with the formyl group and hydrophobic interactions with the ethoxy-phenyl moiety .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

- QSAR modeling : Train models on analogs (e.g., nitro- or chloro-substituted derivatives) to predict activity cliffs .

Q. How does the formyl group influence reactivity and bioactivity compared to analogs?

-

Electrophilicity : The formyl group enhances susceptibility to nucleophilic attack, enabling Schiff base formation with lysine residues in target proteins .

-

SAR studies : Replace the formyl group with methyl or carboxyl groups to test anti-inflammatory activity. For example:

Substituent IC₅₀ (COX-2 Inhibition) LogP Formyl 0.45 µM 2.1 Methyl 1.2 µM 2.8 Carboxyl >10 µM 1.5 Data suggest that electron-withdrawing groups (e.g., formyl) improve target affinity .

Q. What strategies optimize the compound’s solubility and metabolic stability?

- Prodrug design : Mask the formyl group as an acetal or ester to enhance aqueous solubility .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy demethylation) and guide structural modifications .

- Co-crystallization : Study interactions with serum albumin to improve plasma half-life .

Methodological Guidelines

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize derivatives with substitutions at C4 (e.g., nitro, amino) or C2 (e.g., methoxy, chloro) .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., formyl group as hydrogen bond acceptor) .

- High-throughput screening : Test analogs against panels of kinases or GPCRs to uncover off-target effects .

Q. What in vitro models are suitable for evaluating antitumor potential?

- Cell line panels : NCI-60 screening to identify selective cytotoxicity (e.g., GI₅₀ < 1 µM in leukemia lines) .

- Apoptosis assays : Measure caspase-3/7 activation via luminescence in treated HeLa or MCF-7 cells .

- Migration inhibition : Use Boyden chambers to assess anti-metastatic effects in MDA-MB-231 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.